molecular formula C28H41NO2 B1191785 IPI-269609

IPI-269609

Cat. No. B1191785
M. Wt: 423.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IPI-269609 is a novel, orally bioavailable small-molecule Hedgehog inhibitor. IPI-269609 was tested using in vitro and in vivo model systems. In vitro treatment of pancreatic cancer cell lines with IPI-269609 resembled effects observed using cyclopamine (i.e., Gli-responsive reporter knockdown, down-regulation of the Hedgehog target genes Gli1 and Ptch, as well as abrogation of cell migration and colony formation in soft agar). Single-agent IPI-269609 profoundly inhibited systemic metastases in orthotopic xenografts established from human pancreatic cancer cell lines, although Hedgehog blockade had minimal effect on primary tumor volume. The only discernible phenotype observed within the treated primary tumor was a significant reduction in the population of aldehyde dehydrogenase-bright cells, which we have previously identified as a clonogenic tumor-initiating population in pancreatic cancer. Selective ex vivo depletion of aldehyde dehydrogenase-bright cells with IPI-269609 was accompanied by significant reduction in tumor engraftment rates in athymic mice.

Scientific Research Applications

Hedgehog Signaling Inhibition in Pancreatic Cancer

A study by Feldmann et al. (2008) explored the use of IPI-269609, a novel orally bioavailable small-molecule inhibitor of Hedgehog signaling, specifically in pancreatic cancer. Their research demonstrated that IPI-269609 could significantly inhibit systemic metastases in human pancreatic cancer cell lines. This suggests that IPI-269609 is effective in targeting cancer cells with tumor-initiating properties (Feldmann et al., 2008).

properties

Product Name

IPI-269609

Molecular Formula

C28H41NO2

Molecular Weight

423.63

SMILES

O=C(CC[C@@]12C)C=C1CC[C@]3([H])[C@]2([H])CC4=C(C)C[C@@](O5)(CC[C@@]34[H])[C@H](C)[C@@]6([H])[C@@]5([H])C[C@H](C)CN6

Appearance

Solid powder

synonyms

IPI269609;  IPI 269609;  IPI-269609;  IPI609;  IPI 609;  IPI-609; (2S,3R,3aS,6S,6a/'S,6b/'S,7aR,12a/'S,12b/'R)-3,6,11/',12b/'-tetramethyl-3a,4,5,5/',6,6/',6a/',6b/',7,7a,7/',8/',10/',12/',12a/',12b/'-hexadecahydro-1/'H,3H-spiro[furo[3,2-b]pyridine-2,9/'-na

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IPI-269609
Reactant of Route 2
IPI-269609
Reactant of Route 3
IPI-269609
Reactant of Route 4
IPI-269609
Reactant of Route 5
IPI-269609
Reactant of Route 6
IPI-269609

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.